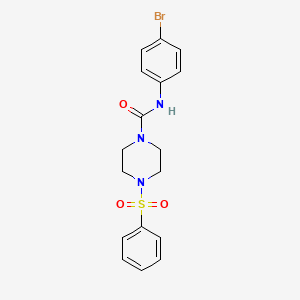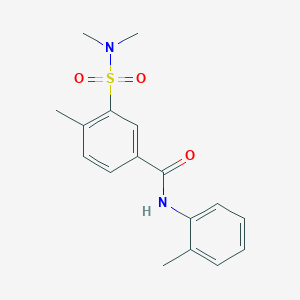![molecular formula C24H19N5O3S2 B5411945 4-{[4-(4-METHOXYPHENYL)PHTHALAZIN-1-YL]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B5411945.png)
4-{[4-(4-METHOXYPHENYL)PHTHALAZIN-1-YL]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(4-METHOXYPHENYL)PHTHALAZIN-1-YL]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of several functional groups, including a methoxyphenyl group, a phthalazinyl group, a thiazolyl group, and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 4-{[4-(4-METHOXYPHENYL)PHTHALAZIN-1-YL]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Introduction of the phthalazinyl group: This step involves the reaction of a phthalazine derivative with an appropriate amine.
Coupling of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction.
Sulfonamide formation:
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-{[4-(4-METHOXYPHENYL)PHTHALAZIN-1-YL]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and conditions used.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.
Scientific Research Applications
4-{[4-(4-METHOXYPHENYL)PHTHALAZIN-1-YL]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Pharmaceuticals: It may serve as an active pharmaceutical ingredient (API) in the development of new therapeutic agents.
Industrial Applications: The compound can be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[4-(4-METHOXYPHENYL)PHTHALAZIN-1-YL]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-{[4-(4-METHOXYPHENYL)PHTHALAZIN-1-YL]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and applications.
Properties
IUPAC Name |
4-[[4-(4-methoxyphenyl)phthalazin-1-yl]amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3S2/c1-32-18-10-6-16(7-11-18)22-20-4-2-3-5-21(20)23(28-27-22)26-17-8-12-19(13-9-17)34(30,31)29-24-25-14-15-33-24/h2-15H,1H3,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQNIDPVFJWWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(4-methylphenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5411862.png)
![methyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5411863.png)



![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]isoleucine hydrochloride](/img/structure/B5411903.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B5411907.png)
![2-fluoro-N-{2-methoxy-5-[(pyridin-4-ylmethyl)sulfamoyl]phenyl}benzamide](/img/structure/B5411915.png)
![3-{2-[4-(dimethylamino)-2-pyridin-3-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}phenol](/img/structure/B5411917.png)
![N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5411923.png)
![4-bromo-N-[(E)-1-(4-chlorophenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5411929.png)
![1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)piperidin-3-ol](/img/structure/B5411942.png)

![7-AMINO-11-TERT-BUTYL-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-6-ONE](/img/structure/B5411952.png)
